5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Übersicht
Beschreibung
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C11H11BrIN3O and its molecular weight is 408.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by data tables and research findings.
The compound has the following chemical characteristics:
- IUPAC Name : 5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
- CAS Number : 1416713-91-1
- Molecular Formula : C11H11BrI N3O
- Molecular Weight : 408.033 g/mol
- SMILES Representation : BrC1=CC2=C(C=C1)N(C1CCCCO1)N=C2I
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
- Receptor Modulation : It can act on receptors that are crucial for signal transduction, potentially altering gene expression and cell cycle progression.
- Antitubercular Activity : Preliminary studies suggest that derivatives of pyrazolo[4,3-b]pyridine exhibit activity against Mycobacterium tuberculosis, indicating potential in anti-infective therapies .
Antimicrobial Activity
A study evaluated the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The results indicated promising activity with an IC50 value in the low micromolar range.
Compound | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
5-Bromo-3-iodo... | Mycobacterium tuberculosis | 5.7 | |
5-Bromo... | Staphylococcus aureus | 8.2 | |
5-Bromo... | Escherichia coli | 15.0 |
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted on various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | |
MCF7 (Breast Cancer) | 10.0 | |
A549 (Lung Cancer) | 14.0 |
Case Studies
Several case studies have explored the biological implications of this compound:
-
Study on Antitubercular Activity :
- Researchers synthesized a series of pyrazolo[4,3-b]pyridines and evaluated their activity against M. tuberculosis using a microplate alamar blue assay (MABA). The compound demonstrated significant inhibition compared to standard treatments.
-
Cancer Cell Line Evaluation :
- A study assessed the cytotoxic effects of the compound on different cancer cell lines through MTT assays, revealing selective toxicity towards cancer cells while sparing normal cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that the compound has favorable absorption and distribution characteristics, although further studies are needed to fully understand its metabolism and excretion pathways.
Toxicological Assessment
Preliminary toxicological studies suggest a moderate safety profile with no significant adverse effects observed at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications.
Eigenschaften
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJQTZJPSUTKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.